![molecular formula C16H10BrN3O B2745501 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile CAS No. 476211-07-1](/img/no-structure.png)

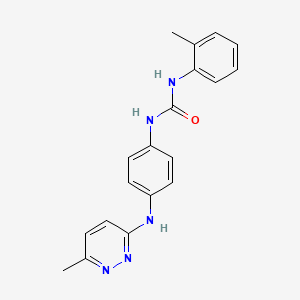

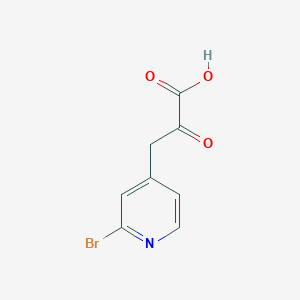

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile is a chemical compound that has been widely used in scientific research. This compound belongs to the class of organic compounds known as benzoimidazoles, which have been extensively studied due to their diverse biological activities.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

The compound 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile has been explored in various synthesis processes and the formation of derivatives. For example, it has been used in the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives, incorporating a thieno[2,3-b]thiophene moiety, highlighting its utility in constructing complex organic molecules with potential applications in materials science and pharmaceutical research (Mabkhot, Y., Kheder, Nabila Abd Elshafy, & Al-Majid, A., 2010).

N-Heterocyclic Carbene Chemistry

The chemistry of N-heterocyclic carbenes (NHCs) has been significantly enriched by the study of compounds like 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile. Research has demonstrated the formation of NHCs by tautomerization of mesomeric betaines, leading to the discovery of new heterocyclic ring systems and exploration of their catalytic applications, such as in the formation of cyclic boron adducts and palladium complexes (Liu, Ming, Nieger, M., Hübner, E., & Schmidt, A., 2016).

Catalysis

The compound has also shown promise in catalysis research, particularly in metal-promoted addition reactions. Studies have detailed its role in catalyzing the addition of arylboronic acids to enones, highlighting the potential of incorporating NHC ligands with alcohol functions in organometallic catalysis to achieve efficient reaction conditions (Peñafiel, I., Pastor, Isidro M., Yus, M., Esteruelas, Miguel A., & Oliván, M., 2012).

Sensing Applications

Furthermore, this compound's derivatives have been explored for their sensing properties, particularly in the detection of metal ions. Studies have synthesized and characterized imidazole derivatives for their potential as chemosensors, demonstrating the ability to selectively detect ions such as aluminum in environmental and biological samples, offering insights into the development of new diagnostic tools and environmental monitoring technologies (Shree, G. J., Sivaraman, G., Siva, A., & Chellappa, D., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile' involves the reaction of 2-aminobenzimidazole with 3-bromobenzaldehyde to form 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-bromobenzaldehyde, which is then reacted with ethyl cyanoacetate to form the final product.", "Starting Materials": [ "2-aminobenzimidazole", "3-bromobenzaldehyde", "ethyl cyanoacetate" ], "Reaction": [ "Step 1: 2-aminobenzimidazole is reacted with 3-bromobenzaldehyde in the presence of a suitable solvent and catalyst to form 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-bromobenzaldehyde.", "Step 2: To a solution of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-bromobenzaldehyde in a suitable solvent, ethyl cyanoacetate is added and the mixture is heated under reflux for a suitable period of time to form the final product, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile." ] } | |

Numéro CAS |

476211-07-1 |

Nom du produit |

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile |

Formule moléculaire |

C16H10BrN3O |

Poids moléculaire |

340.18 |

Nom IUPAC |

(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)-3-hydroxyprop-2-enenitrile |

InChI |

InChI=1S/C16H10BrN3O/c17-11-5-3-4-10(8-11)15(21)12(9-18)16-19-13-6-1-2-7-14(13)20-16/h1-8,21H,(H,19,20)/b15-12- |

Clé InChI |

CORBFYLQGOXTAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC=C3)Br)O)C#N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745418.png)

![methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2745424.png)

![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)

![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)

![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)